molecular formula C16H32O3 B14713032 Tetradecyloxyacetic acid CAS No. 14711-84-3

Tetradecyloxyacetic acid

Cat. No.: B14713032
CAS No.: 14711-84-3
M. Wt: 272.42 g/mol
InChI Key: ICMQOKJBHBJAKV-UHFFFAOYSA-N
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Description

Tetradecyloxyacetic acid (C₁₆H₃₂O₃), a hypothetical compound with a 14-carbon alkyl chain linked via an ether (-O-) group to an acetic acid moiety, is structurally analogous to alkyl-substituted acetic acid derivatives. While direct data on this specific compound are absent in the provided evidence, insights can be drawn from structurally related compounds, such as 2-(Tetradecylthio)acetic acid (C₁₆H₃₂O₂S, CAS 2921-20-2), which substitutes oxygen with sulfur in the alkyl linkage . Such analogs are pivotal in biochemical and industrial research due to their surfactant-like properties and metabolic interactions.

Properties

CAS No.

14711-84-3

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

2-tetradecoxyacetic acid

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-15-16(17)18/h2-15H2,1H3,(H,17,18)

InChI Key

ICMQOKJBHBJAKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetradecyloxyacetic acid typically involves the etherification of tetradecanol with chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

    Etherification Reaction: Tetradecanol reacts with chloroacetic acid in the presence of sodium hydroxide to form this compound.

    Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the etherification reaction.

    Continuous Processing: Continuous processing techniques are employed to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

TDA inhibits mitochondrial β-oxidation of fatty acids, contrasting with sulfur-substituted analogues like tetradecylthioacetic acid (TTA), which stimulate this pathway. This inhibition leads to:

  • Accumulation of hepatic triacylglycerols (fatty liver) due to reduced fatty acid catabolism .

  • Suppressed peroxisomal acyl-CoA oxidase activity , though less pronounced compared to thia analogues .

Key Data:

ParameterTDA EffectTTA Effect
Mitochondrial OxidationInhibitionStimulation
Peroxisomal ActivityModerate increaseSignificant increase
Serum TriacylglycerolDecreasedDecreased

Metabolic Interactions

TDA modulates lipid metabolism through structural interference with enzymatic processes:

  • Reduction in serum cholesterol and triacylglycerol levels in rodent models, mimicking hypolipidemic agents .

  • Competitive inhibition of carnitine palmitoyltransferase I (CPT-I), a rate-limiting enzyme in mitochondrial β-oxidation .

Comparative Reactivity with Structural Analogues

Substitution of oxygen (TDA) vs. sulfur (TTA) alters lipophilicity and biological activity:

CompoundLipophilicityMitochondrial EffectHepatic Outcome
Tetradecyloxyacetic acidLowerInhibitionFatty liver
Tetradecylthioacetic acidHigherStimulationReduced hepatic lipids

Source: Comparative studies in rats

Biological Degradation

TDA undergoes Δ9-desaturation in vivo, forming a mono-unsaturated derivative (TDA:1n-8), detectable in plasma during pharmacokinetic studies . This metabolite retains partial bioactivity but with reduced lipid-modulating effects compared to the parent compound .

Scientific Research Applications

Tetradecyloxyacetic acid has found applications in several scientific research areas:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.

    Industry: It is used in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of tetradecyloxyacetic acid involves its interaction with cellular pathways and molecular targets:

    Molecular Targets: It targets peroxisome proliferator-activated receptors (PPARs), particularly PPAR-alpha.

    Pathways Involved: Activation of PPAR-alpha leads to increased fatty acid oxidation and improved lipid metabolism.

    Biological Effects: These interactions result in reduced inflammation, enhanced mitochondrial function, and improved metabolic health.

Comparison with Similar Compounds

Key Observations :

  • Chain Length Impact : Longer alkyl chains (e.g., C14 in Tetradecylthioacetic acid) enhance lipophilicity, influencing bioavailability and metabolic pathways .
  • Functional Group Differences : Thioether groups (as in Tetradecylthioacetic acid) may increase reactivity compared to ether-linked analogs, affecting toxicity profiles .

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